Furfural-d4 (Stabilized with BHT)

描述

Furfural-d4 is the labeled form of Furfural, a fermentation inhibitor.

作用机制

Target of Action

Furfural-d4, also known as FURFURAL-D4, is primarily used as an enzyme inhibitor . .

Biochemical Pathways

Furfural-d4 is derived from furfural, a naturally occurring substance present in wood and various plant materials . Furfural can be further converted into a variety of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone

Action Environment

Furfural-d4 is stabilized with BHT (butylated hydroxytoluene), which prolongs its shelf life . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and humidity.

生化分析

Biochemical Properties

Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .

Cellular Effects

The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .

Molecular Mechanism

The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .

Metabolic Pathways

Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins

生物活性

Furfural-d4, a deuterated form of furfural, is utilized in various biochemical applications due to its unique properties and mechanisms of action. This article explores the biological activity of Furfural-d4, focusing on its biochemical interactions, cellular effects, and implications for health and disease.

Overview of Furfural-d4

Furfural-d4 is primarily used as an enzyme inhibitor , impacting various biochemical pathways. It is derived from furfural, a compound naturally found in plant materials and wood. The stabilization with butylated hydroxytoluene (BHT) enhances its shelf life and usability in laboratory settings.

Furfural-d4 interacts with enzymes and proteins, influencing cellular functions such as:

- Cell Signaling : Alters pathways that regulate cell growth and metabolism.

- Gene Expression : Modifies transcriptional activity related to stress responses.

- Metabolic Pathways : Engages with metabolic enzymes, potentially affecting the metabolism of other compounds .

Interaction with Enzymes

Furfural-d4 has been shown to inhibit certain enzymes, which can lead to varied biological effects depending on the concentration used. For instance, low doses have been noted to reduce ethanol-induced liver toxicity, suggesting a protective role against alcohol-related liver disease (ALD) .

Cellular Effects

The compound's effects on cells include:

- Cytotoxicity : At higher concentrations, Furfural-d4 exhibits cytotoxic effects, leading to reduced cell viability in vitro.

- Toxicological Studies : Animal studies indicate that high doses can lead to adverse effects such as weight loss and organ damage, particularly in the liver and kidneys .

Case Studies

- Toxicity Assessments : In a study involving male and female rats administered varying doses of Furfural-d4 over a prolonged period, significant weight loss was observed at doses exceeding 750 mg/kg. Histopathological examinations revealed no chemical-related lesions at lower doses but indicated potential organ stress at higher concentrations .

- Genetic Toxicology : Furfural-d4 was assessed for mutagenicity using bacterial assays. Results showed weak mutagenic activity in certain strains without metabolic activation, highlighting the need for caution in its application .

Data Tables

The following table summarizes key findings from toxicity studies involving Furfural-d4:

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| 3-Month Study | Rats | 0, 94, 188 | No significant lesions; weight loss at higher doses |

| 2-Year Study | Rats | 0, 188, 375 | Increased survival at lower doses; organ weight changes noted |

| Genetic Toxicology | Bacterial Assays | Varies | Weak mutagenicity detected; no mutagenicity with activation |

科学研究应用

Key Applications

-

Catalytic Hydrogenation

- Furfural-d4 is used as a substrate in catalytic hydrogenation processes to produce tetrahydrofurfuryl alcohol (THFA), an important green solvent. Recent studies have shown that nickel-supported catalysts can achieve high yields of THFA under mild conditions, highlighting the efficiency of this process .

- Solvent Production

- Pharmaceuticals and Agrochemicals

- Biochemical Research

Case Study 1: Hydrogenation Efficiency

A recent collaborative study demonstrated the conversion of biomass-derived furfural into THFA using nickel-supported catalysts. The findings revealed that the optimal catalyst (Ni on activated carbon) achieved a yield of 99% at ambient conditions. This method showcases the potential for sustainable production methods in industrial applications .

Case Study 2: Use in Solvent Extraction

Furfural-d4 has been applied in solvent extraction processes within the petroleum refining industry. Its properties allow for effective separation of hydrocarbons, enhancing the quality of motor oils by improving their temperature-viscosity characteristics .

Comparative Data Table

| Application Area | Compound Produced | Yield (%) | Catalyst Used | Conditions |

|---|---|---|---|---|

| Catalytic Hydrogenation | Tetrahydrofurfuryl Alcohol (THFA) | 99 | Ni/AC | Ambient temperature |

| Solvent Production | Tetrahydrofuran | Variable | Various | Depends on process |

| Biochemical Research | Various metabolites | High | NMR Techniques | Controlled lab conditions |

属性

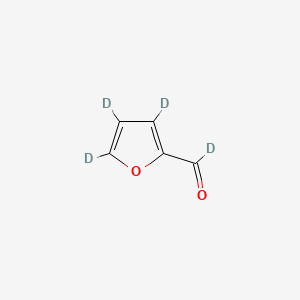

IUPAC Name |

deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。